molecular formula C14H21NO2 B11812317 2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethanol

2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethanol

Cat. No.: B11812317
M. Wt: 235.32 g/mol
InChI Key: HZKUDPSCWJQPEC-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethanol is an organic compound that features a methoxyphenyl group and a piperidinyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethanol typically involves the reaction of 3-methoxybenzaldehyde with piperidine in the presence of a reducing agent. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reducing agent: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: Halogenating agents like bromine or chlorine

Major Products Formed

    Oxidation: 2-(3-Methoxyphenyl)-2-(piperidin-1-yl)acetone

    Reduction: 2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethane

    Substitution: 2-(3-Halophenyl)-2-(piperidin-1-yl)ethanol

Scientific Research Applications

Chemistry

In organic synthesis, 2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethanol can be used as an intermediate for the preparation of more complex molecules.

Biology

The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine

Industry

In the industrial sector, the compound might be used in the synthesis of specialty chemicals or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethanol would depend on its specific interactions with molecular targets. For example, if it acts on a receptor, it might mimic or inhibit the natural ligand, thereby modulating the receptor’s activity. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)ethanol
  • 2-(3-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethanol

Uniqueness

2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethanol is unique due to the presence of the piperidine ring, which can impart different pharmacological properties compared to similar compounds with different nitrogen-containing rings.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-(3-methoxyphenyl)-2-piperidin-1-ylethanol

InChI

InChI=1S/C14H21NO2/c1-17-13-7-5-6-12(10-13)14(11-16)15-8-3-2-4-9-15/h5-7,10,14,16H,2-4,8-9,11H2,1H3

InChI Key

HZKUDPSCWJQPEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(CO)N2CCCCC2

Origin of Product

United States

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